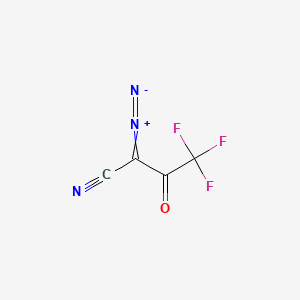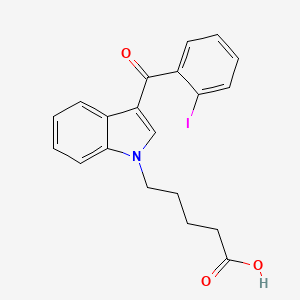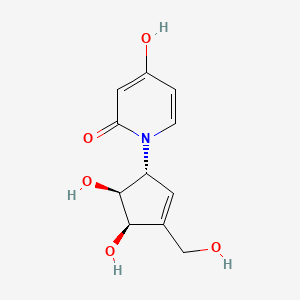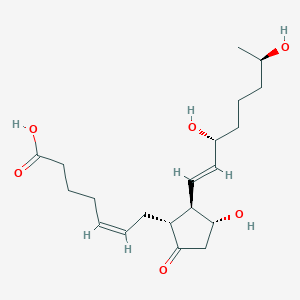
15(R)-19(R)-Hydroxy prostaglandin E2
Overview
Description
15®-19®-Hydroxy prostaglandin E2 is a derivative of prostaglandin E2, a member of the prostaglandin family of lipid compounds. Prostaglandins are derived from fatty acids and have diverse hormone-like effects in animals. This specific compound is known for its unique stereochemistry and biological activity.
Mechanism of Action
Target of Action
The primary targets of 15®-19®-Hydroxy prostaglandin E2 are four distinct receptors, namely EP1 to EP4 . These receptors are present in nearly all cell types and are involved in a wide range of biological effects .
Mode of Action
15®-19®-Hydroxy prostaglandin E2 interacts with its targets, the EP1 to EP4 receptors, leading to various biological effects . It exhibits significantly lower efficacy in most biological assays compared to its 15(s) counterpart . Notably, acid-catalyzed epimerization can transform 15®-19®-Hydroxy prostaglandin E2 into the more active 15(S)-Prostaglandin E2 form .
Biochemical Pathways
15®-19®-Hydroxy prostaglandin E2 is produced mainly from arachidonic acid via the action of COX and PGES enzymes .
Pharmacokinetics
It is known that 15®-19®-hydroxy prostaglandin e2 exhibits significantly lower efficacy in most biological assays compared to its 15(s) counterpart . This suggests that its bioavailability may be lower than that of the 15(S) isomer.
Result of Action
The molecular and cellular effects of 15®-19®-Hydroxy prostaglandin E2’s action are diverse, given its interaction with four distinct receptors, EP1 to EP4 . Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .
Action Environment
The action, efficacy, and stability of 15®-19®-Hydroxy prostaglandin E2 can be influenced by various environmental factors. For instance, acid-catalyzed epimerization can transform 15®-19®-Hydroxy prostaglandin E2 into the more active 15(S)-Prostaglandin E2 form . .
Biochemical Analysis
Biochemical Properties
15®-19®-Hydroxy Prostaglandin E2 interacts with various enzymes, proteins, and other biomolecules. It is produced predominantly from arachidonic acid by the action of cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes . The nature of these interactions involves the conversion of arachidonic acid into prostaglandin H2 by the action of COX, which is then converted into 15®-19®-Hydroxy Prostaglandin E2 by PGES .
Cellular Effects
15®-19®-Hydroxy Prostaglandin E2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to play important roles in the resolution and post-resolution phases of inflammation, promoting return to tissue homeostasis .
Molecular Mechanism
The molecular mechanism of action of 15®-19®-Hydroxy Prostaglandin E2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts on four different receptors termed EP1 through EP4, leading to a wide range of biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15®-19®-Hydroxy Prostaglandin E2 can change over time. It has been shown to have high level purity with reasonable stability . Long-term effects on cellular function observed in in vitro or in vivo studies include its role in the resolution of inflammation .
Metabolic Pathways
15®-19®-Hydroxy Prostaglandin E2 is involved in the arachidonic acid metabolic pathway . It interacts with enzymes such as COX and PGES, which are crucial for its synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15®-19®-Hydroxy prostaglandin E2 typically involves the stereoselective reduction of prostaglandin intermediates. The process begins with the preparation of prostaglandin E2, followed by the introduction of hydroxyl groups at the 15 and 19 positions. This can be achieved through catalytic hydrogenation or enzymatic reduction under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of 15®-19®-Hydroxy prostaglandin E2 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 15®-19®-Hydroxy prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced further to modify its functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or enzymatic reduction with specific reductases.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of 15-keto-19-keto prostaglandin E2.
Reduction: Formation of fully reduced prostaglandin derivatives.
Substitution: Formation of various substituted prostaglandin analogs.
Scientific Research Applications
15®-19®-Hydroxy prostaglandin E2 has numerous applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin synthesis and reactions.
Biology: Investigated for its role in cellular signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, pain, and cardiovascular diseases.
Industry: Utilized in the development of prostaglandin-based pharmaceuticals and as a biochemical tool in research.
Comparison with Similar Compounds
Prostaglandin E2: The parent compound with similar biological activities but different stereochemistry.
15(S)-Prostaglandin E2: The stereoisomer with different biological potency and receptor affinity.
Prostaglandin F2α: Another prostaglandin with distinct physiological effects, primarily involved in smooth muscle contraction.
Uniqueness: 15®-19®-Hydroxy prostaglandin E2 is unique due to its specific stereochemistry, which influences its binding affinity to prostaglandin receptors and its overall biological activity. This makes it a valuable compound for studying the structure-activity relationships of prostaglandins and developing targeted therapeutic agents.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYDBMHYPQFNJ-JDIRIWFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


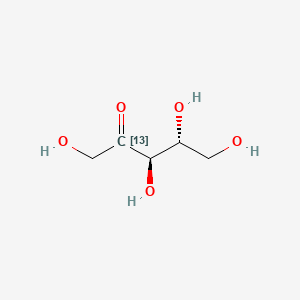

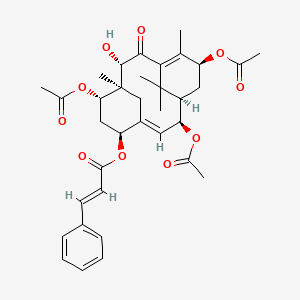
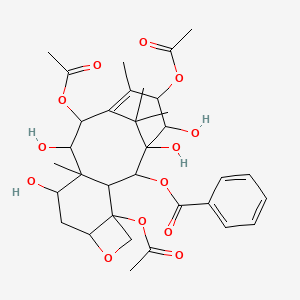
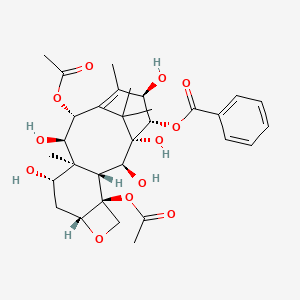
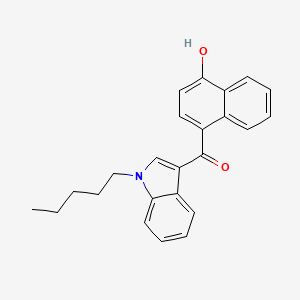
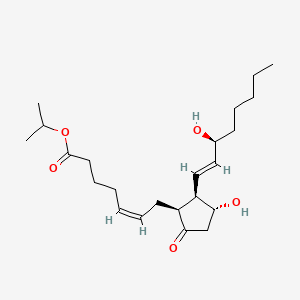
![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)
